3-Cyclohexene-1-carboxylic acid, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester
Description
This compound (CAS: 207505-73-5) is a cyclohexene-derived ester with a branched alkyl substituent. Its molecular formula is C₁₆H₂₄O₂, and it is utilized in laboratory chemical synthesis and industrial manufacturing .
Properties
CAS No. |
207505-73-5 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2-(4-methylcyclohex-3-en-1-yl)propan-2-yl cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C17H26O2/c1-13-9-11-15(12-10-13)17(2,3)19-16(18)14-7-5-4-6-8-14/h4-5,9,14-15H,6-8,10-12H2,1-3H3 |
InChI Key |
BJTYRNANPWPOGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)OC(=O)C2CCC=CC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 3-Cyclohexene-1-carboxylic acid, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester typically involves:
- Esterification of 3-cyclohexene-1-carboxylic acid with the corresponding alcohol, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethanol .
- The alcohol component is often prepared separately from cyclohexene derivatives, such as (4-methyl-3-cyclohexen-1-yl)methanol, through reduction or functional group transformation.
Preparation of the Alcohol Precursor
- (4-methyl-3-cyclohexen-1-yl)methanol can be synthesized by reduction of 4-methyl-3-cyclohexene-1-carboxylic acid or its derivatives using lithium aluminium hydride (LiAlH4) in diethyl ether under reflux for several hours (typically 7 h), yielding the alcohol with high efficiency (~84% yield).
- This step is critical as the purity and stereochemistry of the alcohol influence the final ester product.
Esterification Reaction
- The esterification is catalyzed by acid catalysts , commonly sulfuric acid or p-toluenesulfonic acid, under reflux conditions.
- Reaction conditions typically involve heating the acid and alcohol mixture with removal of water to drive the equilibrium toward ester formation.
- Alternative methods include the use of solid acid catalysts such as ion-exchange resins, which allow for milder conditions and easier product separation, especially in industrial continuous flow reactors.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Sulfuric acid, p-toluenesulfonic acid, or solid acid resins | Acid catalysis essential for esterification |
| Temperature | Reflux temperature of solvent (e.g., 60-110 °C) | Ensures reaction completion |
| Solvent | Often toluene or other inert solvents | Facilitates azeotropic removal of water |
| Reaction time | Several hours (4-12 h) | Monitored by TLC or GC for completion |
| Water removal | Continuous removal via Dean-Stark apparatus | Drives equilibrium toward ester |
Purification
- Post-reaction, the mixture is neutralized and extracted.
- Purification is typically achieved by distillation under reduced pressure or chromatographic methods to isolate the ester with high purity.
Analytical Monitoring and Characterization
- Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy are standard techniques to monitor reaction progress and confirm product identity.
- Stereochemical purity is assessed by chiral HPLC or NMR using chiral shift reagents due to the presence of multiple chiral centers.
Summary Table of Preparation Steps
Research Findings and Notes
- The stereochemistry of the alcohol and acid components significantly affects the reactivity and final product configuration.
- Use of solid acid catalysts in continuous flow reactors has been shown to improve yield and scalability while reducing environmental impact.
- The compound’s ester bond is susceptible to hydrolysis and oxidation under certain conditions, which must be controlled during synthesis and storage.
- The preparation methods are consistent with those used for similar cyclohexene-based esters, with adaptations for the specific substituents and stereochemistry of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexene-1-carboxylic acid, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
3-Cyclohexene-1-carboxylic acid, 1-m
Biological Activity
3-Cyclohexene-1-carboxylic acid, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, safety assessments, and relevant research findings.
Chemical Structure and Properties
The compound is classified under carboxylic acid esters and exhibits a unique cyclohexene structure. Its chemical formula is , and it features a cyclohexene ring which contributes to its biological activity.
Biological Activity Overview
Genotoxicity and Toxicity Assessments
A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated the genotoxicity, repeated dose toxicity, reproductive toxicity, and skin sensitization of this compound. Key findings include:
- Genotoxicity : The compound was not found to be genotoxic in various assays, including the Ames test. No significant increases in chromosomal aberrations were observed in human peripheral blood lymphocytes treated with the compound at concentrations up to 180 μg/mL .
- Repeated Dose Toxicity : The total systemic exposure was below the threshold of toxicological concern (TTC), suggesting minimal risk associated with repeated exposure .
- Skin Sensitization : Evaluations indicated no safety concerns for skin sensitization under current declared levels of use .
Table 1: Summary of Toxicological Data
| Endpoint | Result | Reference |
|---|---|---|
| Genotoxicity | Non-genotoxic (Ames test) | RIFM |
| Repeated Dose Toxicity | Below TTC (0.03 mg/kg/day) | RIFM |
| Skin Sensitization | No significant risk | RIFM |
| Phototoxicity | Not phototoxic | RIFM |
Case Studies and Applications
Insecticidal and Antitumor Properties
Research indicates that derivatives of cyclohexene carboxylic acids have been explored for their insecticidal properties and potential as tumor inhibitors. For instance, cyclohexanecarboxylic acid has been noted for its applications in synthetic organic materials and pharmaceuticals .
Additionally, studies have shown that certain esters derived from cyclohexene carboxylic acids exhibit antifungal activity against a range of fungal species, indicating their potential use in treating mycoses .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a class of monocyclic unsaturated esters with varying substituents. Key analogues include:
Key Observations :
- Branching and Toxicity: The target compound’s branched alkyl group (1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl) contributes to its low acute toxicity, similar to terpinyl isobutanoate . Simpler esters like methyl 3-cyclohexene-1-carboxylate lack complex substituents and may exhibit higher volatility .
- Biological Activity : Substituents influence functionality. For example, the dual cyclohexene structure in the 2-methyl-ester analogue enhances repellency (index: 39), suggesting that substituent position impacts bioactivity .
- Pharmaceutical vs. Industrial Use: Tilidine’s dimethylamino-phenyl group enables opioid receptor binding, contrasting with the target compound’s industrial applications .
Physicochemical Properties
- Molecular Weight : The target compound (248.36 g/mol) is heavier than simpler analogues like methyl 3-cyclohexene-1-carboxylate (140.18 g/mol), affecting solubility and volatility .
- Thermal Stability: Heating the target compound emits acrid smoke, a trait shared with terpinyl isobutanoate due to ester decomposition pathways .
Research Implications
- Synthetic Utility : Branched esters like the target compound serve as precursors for fine chemicals, while simpler analogues are used as solvents .
- Structure-Activity Relationships : The repellency index of the 2-methyl-ester analogue highlights the role of substituent placement in biological activity .
Q & A
Basic: What analytical techniques are recommended for characterizing this ester, and how do they validate structural accuracy?
Answer: Key techniques include NMR spectroscopy (to confirm substituent positions and stereochemistry), HPLC (for purity assessment), and mass spectrometry (to verify molecular weight). Regulatory-compliant characterization data, as referenced in pharmacopeial standards (e.g., USP/EP), should be cross-referenced to ensure accuracy. For example, batch-specific NMR and chromatographic data are critical for confirming the absence of regioisomers or byproducts .
Basic: What synthetic strategies are effective for esterifying 3-Cyclohexene-1-carboxylic acid with bulky alcohol moieties?
Answer: Acid-catalyzed esterification (e.g., using H₂SO₄ or p-toluenesulfonic acid) is commonly employed. For sterically hindered alcohols, Steglich esterification (using DCC/DMAP) may enhance yield by activating the carboxylic acid group without requiring high temperatures. Evidence from similar esters (e.g., 2-ethylhexyl derivatives) supports the use of these methods .
Advanced: How do substituents on the cyclohexene ring influence the compound’s stability under oxidative conditions?
Answer: The electron-donating methyl groups and conjugated double bonds may reduce susceptibility to oxidation. However, competing reactions (e.g., epoxidation of the cyclohexene ring) could occur under strong oxidizing agents like KMnO₄. Stability studies should include HPLC monitoring to track degradation products, as demonstrated in analogous cyclohexene-carboxylic acid derivatives .
Advanced: What enzymatic systems interact with this ester, and how can they inform biotransformation studies?
Answer: Esterase BioH from E. coli has shown activity toward structurally related cyclohexene esters, cleaving the ester bond to release the parent acid. This suggests potential use in enzymatic hydrolysis studies to generate metabolites or probe substrate specificity. Kinetic assays (e.g., UV-Vis monitoring of hydrolysis rates) are recommended for mechanistic insights .
Data Contradiction: How should researchers resolve discrepancies in reported hydrogenation yields for this compound?
Answer: Variations in catalytic systems (e.g., Pd/C vs. PtO₂) or solvent polarity may account for yield differences. Replicate experiments under controlled conditions (e.g., H₂ pressure, temperature) are essential. Cross-validate results using GC-MS to quantify unreacted starting material and byproducts. Comparative studies on analogous esters highlight the sensitivity of hydrogenation to steric effects .
Advanced: What computational methods are suitable for predicting the stereochemical outcomes of Diels-Alder reactions involving this ester?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict endo/exo selectivity. Experimental validation via NOESY NMR is critical to confirm computational predictions. Studies on similar cyclohexene derivatives demonstrate strong correlation between calculated and observed stereochemistry .
Basic: What precautions are necessary for handling and storing this ester to prevent degradation?
Answer: Store under inert atmosphere (N₂/Ar) at –20°C to minimize oxidation and hydrolysis. Avoid prolonged exposure to light, as UV radiation may induce [4+2] cycloaddition side reactions. Safety data sheets for related esters recommend using amber glassware and desiccants .
Advanced: How can the compound’s regioselectivity in nucleophilic substitution reactions be optimized?
Answer: Activate the carboxylic acid via thionyl chloride to form the acyl chloride intermediate, improving reactivity toward bulky nucleophiles. Solvent choice (e.g., THF vs. DCM) and temperature control (0–25°C) can mitigate competing elimination pathways. Kinetic studies on analogous esters support this approach .
Data Contradiction: Why do different studies report varying optical rotation values for this compound?
Answer: Impurities in stereoisomeric mixtures or measurement conditions (e.g., solvent, wavelength) may cause discrepancies. Purify the compound via chiral HPLC and standardize polarimetry conditions (e.g., sodium D-line at 20°C). Reference standards from pharmacopeial sources (e.g., USP) should be used for calibration .
Advanced: What strategies mitigate byproduct formation during large-scale synthesis of this ester?
Answer: Employ flow chemistry to enhance heat/mass transfer and reduce side reactions (e.g., dimerization). Optimize stoichiometry using DoE (Design of Experiments) to identify critical parameters (e.g., catalyst loading, reaction time). Pilot-scale studies on similar esters demonstrate improved yields (>85%) with these methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
